molecular formula C12H11NO4 B1603287 Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate CAS No. 99988-56-4

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate

Cat. No.: B1603287
CAS No.: 99988-56-4
M. Wt: 233.22 g/mol
InChI Key: APDBGLFLFVDKDE-UHFFFAOYSA-N
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Description

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound, in particular, features a methoxy group at the 5-position of the indole ring and a methyl ester group at the 2-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For this specific compound, the starting materials would include 5-methoxyindole and an appropriate ester precursor. The reaction conditions often involve refluxing in methanol with an acid catalyst such as methanesulfonic acid .

Chemical Reactions Analysis

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate can be compared with other indole derivatives such as:

This compound stands out due to its methoxy group, which provides unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(6-13-10)11(14)12(15)17-2/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDBGLFLFVDKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619864
Record name Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99988-56-4
Record name Methyl (5-methoxy-1H-indol-3-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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